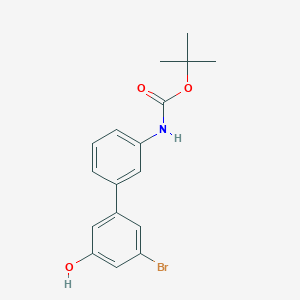
5-(3-BOC-Aminophenyl)-3-bromophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BOC-Aminophenyl)-3-bromophenol, 95% (5-APB-3B) is an organic compound that belongs to the class of aryl bromides and is widely used in the synthesis of various organic compounds. It is a versatile reagent with a wide range of applications in organic synthesis, including in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. 5-APB-3B has been extensively studied in recent years due to its potential applications in biochemistry and pharmacology.
Scientific Research Applications
5-(3-BOC-Aminophenyl)-3-bromophenol, 95% is an important reagent for the synthesis of a variety of organic compounds. It has found applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 5-(3-BOC-Aminophenyl)-3-bromophenol, 95% is also used in scientific research for the synthesis of various compounds, including polymers and polysaccharides. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of small molecules and natural products.
Mechanism of Action
The mechanism of action of 5-(3-BOC-Aminophenyl)-3-bromophenol, 95% is not fully understood. However, it is believed that the reaction of 3-bromo-5-nitrophenol with 2-bromoethanol or ethyl bromoacetate involves a nucleophilic substitution reaction. This reaction is believed to involve the attack of the nucleophile (2-bromoethanol or ethyl bromoacetate) on the electrophilic carbon atom of the 3-bromo-5-nitrophenol molecule. This attack leads to the formation of a covalent bond between the two molecules, resulting in the formation of 5-(3-BOC-Aminophenyl)-3-bromophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-3-bromophenol, 95% are not well understood. However, it has been suggested that the compound may have an effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. In addition, 5-(3-BOC-Aminophenyl)-3-bromophenol, 95% has been found to have an inhibitory effect on the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds.
Advantages and Limitations for Lab Experiments
5-(3-BOC-Aminophenyl)-3-bromophenol, 95% is a versatile reagent that has a wide range of applications in organic synthesis, including in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in scientific research for the synthesis of various compounds, including polymers and polysaccharides. One of the major advantages of using 5-(3-BOC-Aminophenyl)-3-bromophenol, 95% in lab experiments is its high purity, which allows for the synthesis of high-quality compounds. However, one of the major limitations of using 5-(3-BOC-Aminophenyl)-3-bromophenol, 95% in lab experiments is its relatively low solubility in organic solvents, which can make it difficult to work with in some cases.
Future Directions
The potential applications of 5-(3-BOC-Aminophenyl)-3-bromophenol, 95% in biochemistry and pharmacology are still being explored. Future research should focus on the development of new synthesis methods that are more efficient and cost-effective, as well as on the development of new applications for 5-(3-BOC-Aminophenyl)-3-bromophenol, 95% in biochemistry and pharmacology. In addition, further research should be conducted to better understand the biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-3-bromophenol, 95%, as well as to explore the potential therapeutic applications of the compound. Finally, further research should be conducted to explore the potential toxicity of 5-(3-BOC-Aminophenyl)-3-bromophenol, 95%, as well as to investigate the potential environmental impacts of using the compound in the production of pharmaceuticals and other specialty chemicals.
Synthesis Methods
5-(3-BOC-Aminophenyl)-3-bromophenol, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 3-bromo-5-nitrophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction yields 5-(3-BOC-Aminophenyl)-3-bromophenol, 95% as a white solid with a purity of 95%. Other methods of synthesis include the reaction of 3-bromo-5-nitrophenol with ethyl bromoacetate, or the reaction of 3-bromo-5-nitrophenol with 3-aminobenzeneboronic acid in the presence of a catalyst such as palladium.
properties
IUPAC Name |
tert-butyl N-[3-(3-bromo-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(21)19-14-6-4-5-11(8-14)12-7-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNJKWVQMSVZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


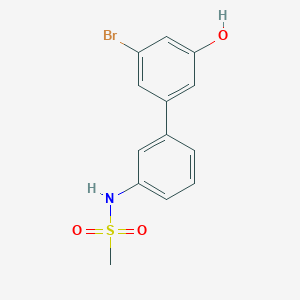
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
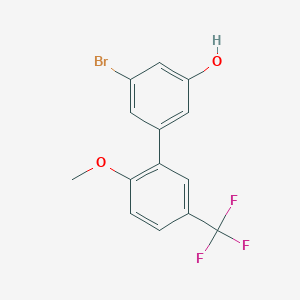
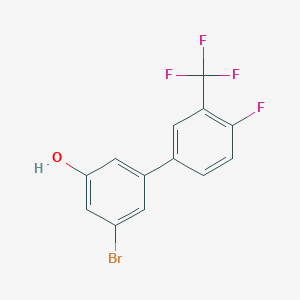
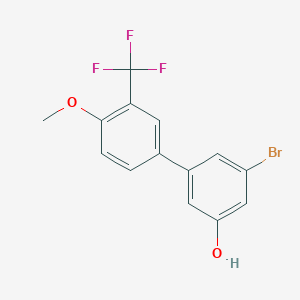


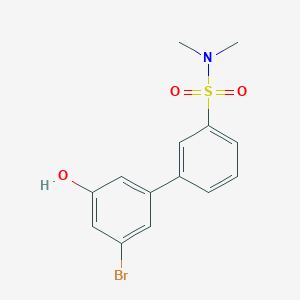
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
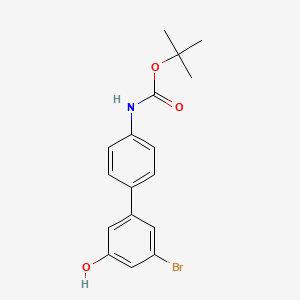
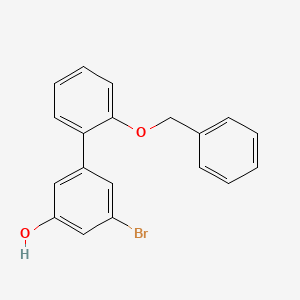
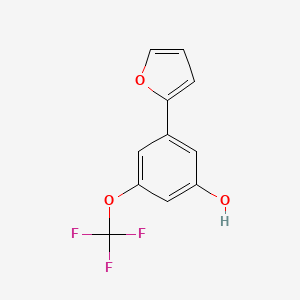
![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)